molecular formula C15H13ClN2OS B6145051 2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole CAS No. 926111-80-0

2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole

Cat. No. B6145051
CAS RN: 926111-80-0
M. Wt: 304.8
InChI Key:
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Description

2-(2-(3-chlorophenoxy)ethylsulfanyl)-1H-1,3-benzodiazole, or 2-CEBS, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure and a sulfur atom at its center. 2-CEBS has been studied for its potential as a therapeutic agent, its ability to modulate various biochemical and physiological processes, and its potential as a laboratory reagent.

Scientific Research Applications

2-CEBS has been studied for its potential as a therapeutic agent, its ability to modulate various biochemical and physiological processes, and its potential as a laboratory reagent. It has been investigated for its anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the growth of certain bacteria and fungi. It has also been used to study the structure and function of proteins, as well as its potential to modulate the activity of enzymes and receptors.

Mechanism of Action

2-CEBS has been shown to interact with various proteins, enzymes, and receptors in the body. It has been shown to bind to and inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to bind to and activate certain receptors, such as the estrogen receptor. In addition, 2-CEBS has been shown to modulate the activity of certain proteins, such as the nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
2-CEBS has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to inhibit the growth of certain bacteria and fungi. It has also been shown to modulate the activity of certain enzymes and receptors, as well as the activity of certain proteins. In addition, it has been shown to have antioxidant and anti-apoptotic properties.

Advantages and Limitations for Lab Experiments

2-CEBS has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Another advantage is that it is relatively stable and has a long shelf life. However, one limitation is that it is not very soluble in water, so it can be difficult to work with in aqueous solutions. In addition, it can be toxic in high concentrations and can cause skin irritation.

Future Directions

There are a number of potential future directions for research on 2-CEBS. These include further investigation of its anti-inflammatory and anti-cancer properties, as well as its ability to modulate the activity of certain proteins, enzymes, and receptors. In addition, further research could be conducted on its potential as a laboratory reagent, its ability to inhibit the growth of certain bacteria and fungi, and its potential therapeutic applications. Finally, further research could be conducted on its pharmacokinetics, pharmacodynamics, and toxicity.

Synthesis Methods

2-CEBS can be synthesized from 3-chlorophenol, ethyl sulfanylacetate, and 1,3-benzodiazole in two steps. In the first step, 3-chlorophenol is reacted with ethyl sulfanylacetate in the presence of sodium hydroxide to form the intermediate 2-chloro-2-(ethylsulfanyl)ethyl phenyl ether. This intermediate is then reacted with 1,3-benzodiazole in the presence of potassium carbonate to produce 2-CEBS.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole' involves the reaction of 2-mercaptobenzimidazole with 3-chlorophenyl ethyl ether in the presence of a base to form the intermediate, which is then reacted with 2-bromoethyl sulfide to yield the final product.", "Starting Materials": [ "2-mercaptobenzimidazole", "3-chlorophenyl ethyl ether", "base", "2-bromoethyl sulfide" ], "Reaction": [ "Step 1: 2-mercaptobenzimidazole is reacted with 3-chlorophenyl ethyl ether in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF, at room temperature for several hours to form the intermediate.", "Step 2: The intermediate is then reacted with 2-bromoethyl sulfide in the presence of a base, such as sodium hydride, in an aprotic solvent, such as DMF, at elevated temperature for several hours to yield the final product.", "Step 3: The final product is purified by column chromatography using a suitable solvent system, such as a mixture of dichloromethane and methanol, to obtain the pure compound." ] }

CAS RN

926111-80-0

Molecular Formula

C15H13ClN2OS

Molecular Weight

304.8

Purity

95

Origin of Product

United States

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